Diethylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
| Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
| Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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| Record name | Diethylene glycol | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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| Record name | DIETHYLENE GLYCOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Reaction Optimization and Yield Control
Industrial reactors operate at 180–220°C and 1.5–2.5 MPa with alkaline catalysts (e.g., NaOH, KOH) at concentrations of 0.1–0.5 wt% . Key parameters influencing DEG yield include:
| Parameter | Optimal Range | Effect on DEG Yield |
|---|---|---|
| Water:EO molar ratio | 5:1 to 8:1 | Lower ratios favor DEG formation |
| Temperature | 190–200°C | Accelerates oligomerization |
| Catalyst concentration | 0.3–0.4 wt% NaOH | Enhances reaction rate without excessive byproducts |
A patented three-component system (water, MEG, EO) boosts DEG selectivity to 38–42% by suppressing TEG formation. Reactors using this approach operate at 150–180°C with 0.05–0.2 wt% NaOH , achieving total glycol yields of 98.5% .
Byproduct Management and Separation
Distillation sequences separate DEG from MEG and TEG:
-
Atmospheric column : Removes water and MEG (bp 197°C)
-
Vacuum column : Isolates DEG (bp 245°C at 101 kPa → 133°C at 6 kPa)
-
Extractive distillation : Separates DEG-TEG azeotropes using solvents like dipropylene glycol
Transesterification of Ethylene Carbonate
An alternative route involves reacting ethylene carbonate (EC) with methanol, producing DEG and dimethyl carbonate (DMC):
Process Characteristics
-
Conditions : 50–60°C, 45 kPa reduced pressure
This method benefits from milder conditions compared to EO hydration but requires efficient DMC separation. Recent advances employ continuous reactive distillation with:
-
Theoretical plates : ≥15
-
Reflux ratio : 2.5–3.5
-
Purity : 99.2% DEG (after purification)
Novel Synthesis Approaches
Catalytic Dehydrogenation in Near-Critical Water
Zinc chloride (0.5 wt%) in near-critical water (340°C, 22 MPa) converts DEG to para-dioxanone with 50.89% yield , though this pathway remains exploratory.
Tubular Reactor Systems
Xiamen University’s full liquid-phase reactor design for vinyl ether synthesis demonstrates principles applicable to DEG production:
Comparative Analysis of Production Methods
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound dicarboxylate.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can react with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: this compound dicarboxylate.
Reduction: Ethylene glycol.
Substitution: Various ethers depending on the alkyl halide used.
Scientific Research Applications
Chemical Properties and Overview
Diethylene glycol is a clear, colorless, viscous liquid with hygroscopic properties. Its chemical formula is , and it is classified as a diol. DEG's properties make it an excellent solvent, humectant, and plasticizer, which underpins its diverse applications.
Industrial Applications
- Polyester Resins : DEG is a key ingredient in the production of unsaturated polyester resins used in various applications such as automotive parts, construction materials, and consumer goods. Approximately 51% of DEG consumption in the U.S. and Western Europe is attributed to this sector .
- Plasticizers : It is utilized to produce plasticizers for polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability .
- Antifreeze and Coolants : DEG is commonly found in antifreeze formulations due to its ability to lower the freezing point of water and raise the boiling point, making it effective in cooling systems .
- Industrial Solvent : As a solvent, DEG dissolves various organic compounds, making it valuable in the production of dyes, inks, and coatings .
- Desiccant : In the oil and gas industry, DEG serves as a dehydrating agent to remove water from natural gas pipelines, thus preventing blockages caused by methane hydrates .
Pharmaceutical Applications
This compound has been extensively studied for its role in pharmaceuticals:
- Drug Delivery Systems : DEG acts as a penetration enhancer in transdermal drug delivery systems. It improves the solubility and bioavailability of drugs when formulated into gels or creams .
- Excipient in Formulations : It is used as an excipient in various drug formulations due to its ability to solubilize active pharmaceutical ingredients (APIs) and enhance skin penetration .
- Toxicology Studies : Research has highlighted the toxicological aspects of DEG when misused or contaminated in pharmaceutical products. Notable cases of poisoning have occurred due to substandard medications containing DEG .
Case Study 1: Toxicity Incidents
A review of literature on this compound poisoning indicated that most incidents occurred due to contamination in pharmaceutical products, particularly in developing countries where regulatory oversight is limited. These epidemics have resulted in significant morbidity and mortality rates among affected populations .
Case Study 2: Drug Formulation
In a study examining the use of this compound monoethyl ether (DEGME), researchers found that this compound improved drug stability and efficacy when used as a solubilizer for tamoxifen-loaded lipid nanoparticles. The results indicated enhanced drug delivery without toxicity to vital organs .
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Industrial | Polyester resins | Flexibility, durability |
| Plasticizers | Enhanced material properties | |
| Antifreeze | Lower freezing point | |
| Industrial solvents | Effective dissolution | |
| Desiccants | Prevents hydrate formation | |
| Pharmaceuticals | Drug delivery systems | Improved bioavailability |
| Excipient in formulations | Solubilizes APIs | |
| Toxicology studies | Highlights risks of contamination |
Mechanism of Action
The mechanism of action of Diethylene glycol involves its ability to act as a solvent and a reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating reactions and stabilizing intermediates. In biological systems, it can interact with cellular components, affecting their structure and function .
Comparison with Similar Compounds
Ethylene Glycol (EG) vs. Diethylene Glycol (DEG)
Key Differences :
- Structure : EG has two carbons and two hydroxyl groups; DEG has four carbons and two hydroxyl groups linked by an ether bond .
- Applications : EG dominates antifreeze markets, while DEG excels in solvent-based roles (e.g., dyes, resins) .
- Toxicity: Both require urgent treatment, but DEG’s delayed symptom onset complicates diagnosis .
Triethylene Glycol (TEG) vs. This compound (DEG)
Key Differences :
This compound Derivatives
- This compound Dibenzoate (DEDB) : A plasticizer with high solvation capacity, replacing phthalates in PVC production .
- Poly(this compound Adipate) : A polyester used in rocket fuel binders and consumer goods, synthesized via polycondensation .
- This compound Monoethyl Ether (Transcutol HP): Enhances drug solubility in pharmaceuticals, as seen in self-nanoemulsifying drug delivery systems .
Biological Activity
Diethylene glycol (DEG) is a colorless, odorless liquid with a sweet taste, primarily used in industrial applications such as antifreeze, solvents, and plasticizers. However, its biological activity has raised significant concerns due to its toxicity and potential health risks. This article reviews the biological effects of DEG based on diverse research findings, including case studies and experimental data.
Toxicological Profile
1. Absorption and Metabolism
This compound is readily absorbed through oral and inhalation routes, with a plasma half-life of approximately 3.4 hours in humans . Following absorption, DEG distributes to various organs and tissues and is primarily excreted in the urine. Studies indicate that about 45% to 70% of the administered dose is excreted unchanged within 48 hours, with some metabolism to 2-hydroxyethoxyacetic acid occurring at higher doses .
2. Acute Toxicity
Acute exposure to DEG can lead to severe health consequences. A notable case is the “My Pikin” tragedy in Nigeria, where 109 children died due to acute kidney disease caused by the use of DEG as a cheap substitute for propylene glycol in pharmaceutical formulations . This incident highlights the critical risks associated with DEG exposure, particularly in vulnerable populations such as children.
Experimental Findings
1. Genotoxicity and Mutagenicity
In vitro studies have shown that DEG does not exhibit mutagenic properties in standard assays using Salmonella typhimurium strains at doses up to 10,000 µg/plate . Similarly, tests for chromosomal aberrations and sister chromatid exchanges have returned negative results. However, some reports suggest that DEG may cause chromosomal damage in vivo under specific conditions .
2. Reproductive Toxicity
Research indicates that DEG can adversely affect reproductive outcomes. In studies involving pregnant mice, oral administration of DEG resulted in reduced litter sizes and lower birth weights among offspring . At higher doses (10 ml/kg), maternal toxicity was observed, including renal degeneration and increased kidney weights .
Biomarkers of Exposure
A variety of biomarkers have been studied to assess the biological effects of DEG:
Case Studies
1. The "My Pikin" Tragedy
This incident involved the substitution of DEG for propylene glycol in a pediatric medication, resulting in acute kidney injuries and fatalities among children. The investigation revealed that the toxic effects were due to the nephrotoxic properties of DEG rather than its intended use as an excipient .
2. Industrial Exposure Risks
Occupational exposure limits for DEG are set at 10 mg/m³ (8-hour time-weighted average) due to its potential irritative effects on the skin and respiratory system . Long-term exposure has been linked to renal toxicity, emphasizing the need for stringent safety measures in industrial settings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
